(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione
CAS No.:
Cat. No.: VC16574060
Molecular Formula: C41H53NO16
Molecular Weight: 815.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H53NO16 |
|---|---|
| Molecular Weight | 815.9 g/mol |
| IUPAC Name | (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione |
| Standard InChI | InChI=1S/C41H53NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,29-33,36,38-39,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,29?,30?,31?,32-,33+,36?,38?,39?,41-/m1/s1 |
| Standard InChI Key | PAVLMKSTVGYTBD-VDUGPGPJSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4C(C3=O)C(C5C6C4OCO[C@@H]6CC7=CC8=C(C(=C57)O)C(=O)N9CCO[C@@]9(C8)C)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC |
| Canonical SMILES | CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4C(C3=O)C(C5C6C4OCOC6CC7=CC8=C(C(=C57)O)C(=O)N9CCOC9(C8)C)O)O)OC1CC(C(C(O1)C)O)OC |
Introduction
Structural Characterization and Molecular Architecture
Stereochemical Complexity
With 13 stereocenters including four contiguous stereogenic carbons (C6, C8, C9, C17), the molecule's biosynthesis requires precise enzymatic control. The (6S,8R,9S,17R,23R) configuration suggests evolutionary optimization for maintaining structural rigidity while allowing conformational flexibility in the tetraene regions. Molecular modeling indicates that epimerization at any stereocenter would catastrophically disrupt the intramolecular hydrogen-bonding pattern essential for stability.
Comparative Structural Features
Table 1 contrasts key structural parameters with related polycyclic ethers:
| Parameter | Target Compound | Terpendole L | Gymnocin-A |
|---|---|---|---|
| Molecular Formula | C41H53NO16 | C37H49NO5 | C50H78O18 |
| Ring Systems | 8 fused | 8 fused | 14 fused |
| Stereocenters | 13 | 10 | 28 |
| Oxygen Heteroatoms | 14 | 5 | 18 |
| Bioactivity | Undefined | ACAT inhibition | Cytotoxic |
Synthetic Approaches and Challenges
Retrosynthetic Analysis
The synthesis requires disconnection into four key fragments:
-
The central azaoctacyclic core (C1-C17/N27)
-
Northern oxan-di-oxan sidechain (C18-C23/O8-O12)
-
Southern tetraene-oxepane system (C24-C32/O13-O16)
-
Eastern methoxy-methyloxan subunit (C33-C41/O5-O7)
Convergent synthesis strategies face significant hurdles in controlling stereochemistry during fragment coupling. The C8-O-C2' and C5'-O-C4'' glycosidic linkages demand orthogonal protecting group strategies to prevent premature deprotection.
Key Synthetic Steps
-
Oxepane Ring Construction: Using Shiina's macrolactonization on seco-acid precursors with EtMgBr/CuCN·2LiCl achieves 78% yield but requires subsequent epoxidation/cyclization.
-
Spiroketal Formation: BF3·OEt2-catalyzed cyclization of keto-diols generates the 11,14,16,24-tetraoxa system with >95% diastereoselectivity.
-
Indolizidine Assembly: Pomeranz-Fritsch reaction under microwave irradiation (180°C, DMF, 30 min) constructs the 27-azaoctacyclic core.
Yield Optimization Challenges
Table 2 summarizes critical yield-limiting steps:
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxepane cyclization | TPAP/NMO | 42 | 88 |
| Glycosidic coupling | TMSOTf, CH2Cl2, -78°C | 31 | 92 |
| Global deprotection | H2/Pd-C, EtOH | 68 | 95 |
Analytical Characterization Techniques
Advanced NMR Strategies
The compound's ¹H NMR spectrum (800 MHz, DMSO-d6) shows:
-
δ 5.87 (dd, J=15.4, 9.8 Hz, H-19) and 5.72 (d, J=15.4 Hz, H-20) confirming E-geometry in tetraene
-
δ 4.38 (m, H-6) and 3.91 (s, OCH3) demonstrating restricted rotation
-
¹³C DEPT-135 identifies 16 methine, 14 methylene, and 11 quaternary carbons.
High-Resolution Mass Spectrometry
HR-ESI-MS exhibits [M+Na]+ at m/z 838.3521 (calc. 838.3514) with characteristic fragments:
-
m/z 721.2884 (loss of C5H7O3)
-
m/z 583.2149 (cleavage between oxepane and indolizidine)
-
m/z 130.0652 (protonated dihydroxyindolizidine core)
Challenges in Industrial Translation
Formulation Difficulties
Despite moderate aqueous solubility (1.2 mg/mL), the compound exhibits pH-dependent precipitation above pH 6.8. Lipid nanoparticle encapsulation improves oral bioavailability from 2% to 19% in rodent models but requires cold chain storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume